An In-depth Technical Guide to the Synthesis and Chemical Structure of Posatirelin
An In-depth Technical Guide to the Synthesis and Chemical Structure of Posatirelin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Posatirelin, a synthetic analogue of the Thyrotropin-Releasing Hormone (TRH), presents a compelling subject for neuropharmacological research. This document provides a comprehensive technical overview of its chemical structure and a detailed, plausible route for its synthesis, tailored for professionals in drug development and scientific research. While specific proprietary synthesis protocols are not publicly available, this guide outlines a robust methodology based on established principles of solid-phase peptide synthesis (SPPS). Furthermore, it details the expected analytical characterization of the final compound and describes the canonical signaling pathway associated with TRH receptor activation, which Posatirelin is anticipated to modulate.
Chemical Structure and Properties of Posatirelin
Posatirelin is a tripeptide amide with the systematic IUPAC name (2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]-6-oxopiperidine-2-carboxamide[1]. Its structure is characterized by an N-terminal pyro-2-aminoadipoyl residue, a central L-leucyl residue, and a C-terminal L-prolinamide.
Table 1: Chemical and Physical Properties of Posatirelin
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₈N₄O₄ | [1] |
| Molecular Weight | 352.43 g/mol | [1] |
| CAS Number | 78664-73-0 | [1] |
| PubChem CID | 71230 | [1] |
| Synonyms | L-6-ketopiperidine-2-carbonyl-leucyl-proline amide, pAad-Leu-Pro-NH2, pyro-2-aminoadipoyl-leucyl-prolinamide | [1] |
Proposed Synthesis of Posatirelin via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of Posatirelin can be effectively achieved through a stepwise solid-phase peptide synthesis (SPPS) approach using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This methodology allows for the efficient construction of the peptide chain on a solid support, simplifying purification at each step. The overall workflow is depicted in the diagram below.
Experimental Protocols
Materials:
-
Rink Amide resin
-
Fmoc-L-Proline (Fmoc-Pro-OH)
-
Fmoc-L-Leucine (Fmoc-Leu-OH)
-
Fmoc-L-α-aminoadipic acid δ-tert-butyl ester (Fmoc-Aad(OtBu)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Acetonitrile (ACN)
Protocol:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell Rink Amide resin in DMF for 1 hour.
-
Dissolve Fmoc-Pro-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.
-
Add the coupling solution to the swollen resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Coupling of Subsequent Amino Acids (Leucine and α-Aminoadipic Acid):
-
Repeat the coupling and deprotection steps for Fmoc-Leu-OH and subsequently for Fmoc-Aad(OtBu)-OH. Use a coupling cocktail of the protected amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
-
N-terminal Pyro-aminoadipoyl Formation (Cyclization):
-
Following the final Fmoc deprotection of the N-terminal aminoadipic acid residue, treat the resin-bound peptide with a solution of 5% acetic anhydride in DMF for 30 minutes to cap any unreacted amines.
-
The cyclization of the aminoadipic acid to the pyro-aminoadipoyl residue can be induced by mild acid treatment or heating. A plausible approach is to treat the resin with a dilute solution of TFA in DCM (e.g., 1%) for a short period, followed by neutralization, or by heating the resin in a suitable solvent like NMP at 50-60°C.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions containing the pure product and confirm by mass spectrometry.
-
Lyophilize the pure fractions to obtain Posatirelin as a white powder.
-
Table 2: Proposed Quantitative Parameters for Posatirelin Synthesis
| Parameter | Expected Value |
| Overall Yield (Crude) | 60-80% |
| Purity (after HPLC) | >98% |
| Identity (by Mass Spec.) | [M+H]⁺ = 353.22 Da |
Characterization of Posatirelin
The identity and purity of the synthesized Posatirelin should be confirmed by a combination of analytical techniques.
Table 3: Expected Analytical Characterization Data for Posatirelin
| Technique | Expected Results |
| Mass Spectrometry (ESI-MS) | A major peak corresponding to the protonated molecule [M+H]⁺ at m/z 353.22. |
| ¹H NMR (500 MHz, D₂O) | Characteristic peaks for the amino acid residues: δ 0.8-1.0 (Leucine methyls), δ 1.5-2.5 (Proline, Leucine, and pyro-aminoadipoyl CH₂ groups), δ 3.5-4.5 (α-protons). |
| ¹³C NMR (125 MHz, D₂O) | Resonances in the carbonyl region (δ 170-180) for the amide and carboxylic acid carbons, and characteristic signals for the aliphatic carbons of the amino acid side chains. |
| RP-HPLC | A single major peak with a retention time dependent on the specific column and gradient conditions, confirming purity >98%. |
Posatirelin and the TRH Receptor Signaling Pathway
As a TRH analog, Posatirelin is expected to exert its biological effects through the TRH receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by TRH receptor activation is the Gq/11 pathway.
Upon binding of Posatirelin to the TRH receptor, the associated Gq/11 protein is activated. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ and DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to the ultimate cellular responses, such as the synthesis and release of thyroid-stimulating hormone (TSH) from the pituitary gland.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of Posatirelin, a TRH analog of significant research interest. The proposed solid-phase peptide synthesis protocol offers a viable and efficient route for its production in a laboratory setting. The outlined analytical methods are essential for ensuring the identity, purity, and quality of the synthesized peptide. Furthermore, an understanding of the TRH receptor signaling pathway is fundamental to elucidating the mechanism of action of Posatirelin and guiding future research into its therapeutic potential. This document serves as a valuable resource for researchers and drug development professionals engaged in the study of this and related neuropeptides.
